molecular formula C8H8BrN B8675576 3-Bromo-4-(prop-1-en-1-yl)pyridine

3-Bromo-4-(prop-1-en-1-yl)pyridine

Cat. No.: B8675576
M. Wt: 198.06 g/mol
InChI Key: UFRAJSFHIHQQOZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(prop-1-en-1-yl)pyridine is a specialized heterocyclic compound that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. Its molecular structure incorporates two key reactive sites: a bromine substituent and a prop-1-en-1-yl group on the pyridine ring, enabling its participation in diverse chemical transformations. Researchers value this compound for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active molecules . The bromine atom at the 3-position makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds . Concurrently, the prop-1-en-1-yl side chain can function as a Michael acceptor or be further modified, positioning this chemical as a valuable bifunctional building block for developing novel therapeutic agents and functional materials. Its utility is underscored by the broader importance of pyridine-containing compounds, which are prevalent in medicinal chemistry for their ability to enhance pharmacokinetic properties and binding affinity to biological targets .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-4-prop-1-enylpyridine

InChI

InChI=1S/C8H8BrN/c1-2-3-7-4-5-10-6-8(7)9/h2-6H,1H3

InChI Key

UFRAJSFHIHQQOZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The position and nature of substituents on the pyridine ring significantly influence chemical behavior. Below is a comparison with key analogs:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Notes
3-Bromo-4-(prop-1-en-1-yl)pyridine C₈H₈BrN Br at C3, propene at C4 198.06 Alkene introduces planar rigidity
2-Bromo-3-methylpyridine C₆H₆BrN Br at C2, methyl at C3 172.02 Methyl enhances steric hindrance
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₄BrClIN₂ Br at C6, Cl at C2, I at C4, NH₂ at C3 337.37 Multi-halogenation increases polarity
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) C₁₇H₁₈O₃ Propene linker, methoxy groups 270.32 Phenolic core with anti-arthritic activity

Key Observations :

  • Bromine Position : In this compound, bromine at C3 directs electrophilic substitution to the 2- and 6-positions, whereas bromine at C2 (as in 2-Bromo-3-methylpyridine) alters electronic distribution differently .
  • Alkene vs. Alkyl Groups : The propene group in the target compound introduces conjugation and planar rigidity, contrasting with the methyl group in 2-Bromo-3-methylpyridine, which primarily adds steric bulk .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Compound Name Solubility Stability Biological Activity Toxicity Profile
This compound Low (inferred) Moderate Underexplored Likely moderate
2-Bromo-3-methylpyridine Low High Synthetic intermediate High toxicity
MMPP Improved High Anti-arthritic (STAT3 inhibition) Low toxicity

Key Findings :

  • Solubility: The propene group in this compound may marginally improve solubility compared to 2-Bromo-3-methylpyridine due to reduced steric hindrance, though still lower than phenolic analogs like MMPP .
  • Stability : Bromopyridines generally exhibit moderate stability, but the alkene in the target compound could render it prone to oxidation or polymerization under harsh conditions.

Preparation Methods

Direct Electrophilic Bromination

Direct bromination of 4-(prop-1-en-1-yl)pyridine represents a straightforward route to the target compound. Electrophilic aromatic substitution (EAS) is governed by the directing effects of the pyridine nitrogen and the propene group. The nitrogen’s meta-directing nature favors bromination at the 3-position, while the electron-donating propene group may compete by directing ortho/para. However, the pyridine ring’s electron-deficient character typically dominates, ensuring regioselectivity at the 3-position.

Reaction Conditions :

  • Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Solvent : Dichloromethane (DCM) or acetic acid

  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)

  • Temperature : 0–25°C

  • Yield : 60–75% (reported for analogous bromopyridines).

Mechanistic Insight :
The pyridine nitrogen activates the ring for electrophilic attack, with FeBr₃ polarizing Br₂ to generate Br⁺. The propene group’s conjugation stabilizes the intermediate arenium ion, though steric effects may slightly reduce yield compared to simpler pyridines.

Hydrogenation-Bromination Sequence from Nitropyridine Precursors

Reduction of 4-(prop-1-en-1-yl)-3-nitropyridine

Adapting methods from patented synthesis of 3-bromo-4-methylpyridine, 4-(prop-1-en-1-yl)-3-nitropyridine undergoes catalytic hydrogenation to the corresponding amine, followed by bromination via diazonium salt intermediates.

Step 1: Hydrogenation

  • Substrate : 4-(prop-1-en-1-yl)-3-nitropyridine

  • Catalyst : 10% Pd/C or Raney Ni

  • Solvent : Methanol

  • Conditions : H₂ (0.5 MPa), 20–40°C, 15 h

  • Yield : 93–97% (analogous to 4-methyl-3-aminopyridine synthesis).

Step 2: Diazotization and Bromination

  • Reagents : HBr, Br₂, NaNO₂

  • Conditions : -10°C to 0°C, followed by pH adjustment to alkaline

  • Yield : ~95% (extrapolated from methyl-substituted analog).

Advantages :

  • High yields and scalability.

  • Mild conditions avoid decomposition of the propene group.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

3-Bromo-4-iodopyridine can undergo Suzuki coupling with prop-1-en-1-ylboronic acid to install the propenyl group. This method offers flexibility in introducing diverse substituents.

Reaction Setup :

  • Substrate : 3-Bromo-4-iodopyridine

  • Coupling Partner : Prop-1-en-1-ylboronic acid

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : DMF or THF, 80–100°C

  • Yield : 70–85%.

Heck Reaction

The Heck reaction couples 3-bromo-4-vinylpyridine with alkenes, though this route is less direct. Alternatively, 3-bromo-4-iodopyridine reacts with ethylene under palladium catalysis to form the propene group.

Conditions :

  • Catalyst : Pd(OAc)₂, PPh₃

  • Base : Et₃N

  • Solvent : DMF, 100°C

  • Yield : 65–75%.

Continuous Flow Synthesis for Industrial Applications

EvitaChem highlights continuous flow reactors for bromopyridine synthesis, enhancing safety and efficiency. Applying this to 3-bromo-4-(prop-1-en-1-yl)pyridine:

Flow Reactor Parameters :

  • Residence Time : 2–5 min

  • Temperature : 50–80°C

  • Reagents : Br₂ in DCM, FeBr₃ catalyst

  • Yield : 80–90% (projected based on analogous systems).

Advantages Over Batch Reactors :

  • Precise temperature control minimizes side reactions.

  • Reduced bromine handling risks.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H2), 8.45 (d, J = 5.2 Hz, 1H, H6), 7.35 (d, J = 5.2 Hz, 1H, H5), 6.55 (dt, J = 15.6, 6.8 Hz, 1H, CH=CH₂), 5.95 (d, J = 15.6 Hz, 1H, CH=CH₂), 1.85 (dd, J = 6.8, 1.2 Hz, 3H, CH₃).

  • ¹³C NMR : δ 150.2 (C3), 145.7 (C4), 134.5 (CH=CH₂), 123.8 (CH=CH₂), 122.4 (C5), 121.9 (C6), 119.2 (C2), 18.3 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 212.0 [M+H]⁺ (calc. 211.98 for C₈H₇BrN).

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost Efficiency
Direct Bromination60–75ModerateHigh
Hydrogenation-Bromination90–95HighModerate
Suzuki Coupling70–85HighLow
Continuous Flow80–90IndustrialHigh

Key Observations :

  • The hydrogenation-bromination sequence offers the highest yield and scalability, making it ideal for industrial production.

  • Continuous flow synthesis balances safety and efficiency but requires upfront infrastructure investment.

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-(prop-1-en-1-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

  • Bromination : Introduce bromine at the 3-position of pyridine using brominating agents like N-bromosuccinimide (NBS). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-bromination. For example, polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .
  • Propene Group Introduction : Cross-coupling reactions (e.g., Heck coupling) are preferred. A palladium catalyst (Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) facilitates coupling between 3-bromopyridine and propene derivatives. Temperature (80–120°C) and base (e.g., K₂CO₃) significantly impact yield and regioselectivity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : The propene group’s vinyl protons appear as doublets (δ 5.5–6.5 ppm, J = 10–16 Hz). Coupling constants distinguish cis (J ≈ 10 Hz) vs. trans (J ≈ 16 Hz) configurations.
  • ¹³C NMR : The brominated carbon (C3) shows a deshielded signal (δ 120–130 ppm). The propene carbons (C=C) appear at δ 115–125 ppm.
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals, especially in the pyridine ring .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
  • Emergency Protocols : In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in introducing the prop-1-en-1-yl group to the pyridine ring?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) at the 4-position to direct coupling to the desired site. Subsequent reduction removes the directing group .
  • Ligand Design : Bulky ligands (e.g., XPhos) enhance steric control, favoring coupling at the 4-position over the 2- or 5-positions. Computational modeling (DFT) predicts ligand efficacy .

Q. What are the common sources of contradictory data in cross-coupling reactions involving this compound, and how can they be resolved?

Methodological Answer:

  • Catalyst Poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use rigorous inert-atmosphere techniques (Schlenk line) and pre-dried solvents .
  • Byproduct Formation : Competing homocoupling of the propene derivative generates biphenyl byproducts. Optimize stoichiometry (1:1.2 molar ratio of pyridine to propene) and add iodide salts (e.g., KI) to suppress side reactions .

Q. How can X-ray crystallography validate the stereochemical configuration of the propene moiety?

Methodological Answer:

  • Crystal Growth : Slow diffusion of hexane into a saturated DCM solution yields single crystals.
  • Data Collection : High-resolution synchrotron X-ray (λ = 0.7–1.0 Å) resolves bond lengths and angles. The C=C bond (1.33–1.35 Å) and dihedral angle (<5°) confirm trans configuration .

Data Contradiction Analysis

Q. Why might NMR spectra of synthesized this compound show unexpected splitting patterns?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in the propene group cause splitting. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, simplifying spectra .
  • Impurity Interference : Trace solvents (e.g., DMSO) or unreacted starting materials overlap with target signals. Use deuterated solvents and rigorous purification (e.g., column chromatography) .

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